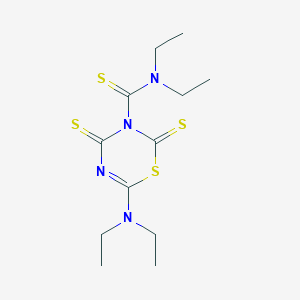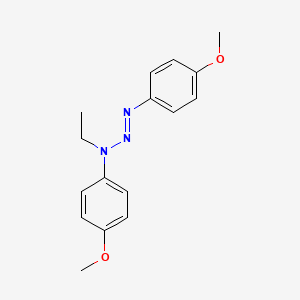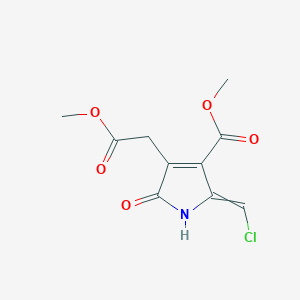
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and two diphenyl groups attached to a fluorene core. The compound is known for its interesting photophysical properties, making it a subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene typically involves the reaction of 4-methylbenzaldehyde with diphenylacetylene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a fluorene core through a series of cyclization and condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further ensures the quality of the compound.
化学反応の分析
Types of Reactions
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives, depending on the substituents used.
科学的研究の応用
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene can be compared with other similar compounds, such as:
1,4-bis(2,3-dihydro-5-oxopyrrol-4-yl)-1,3-butadienes: These compounds are known for their biological activities, particularly as inhibitors of checkpoint kinase 1 (Chk1).
Bis-pyrimidine derivatives: These compounds have antimicrobial and DNA photocleavage activities.
The uniqueness of this compound lies in its specific structural features and photophysical properties, which make it suitable for a wide range of applications in different scientific fields.
特性
CAS番号 |
78112-48-8 |
|---|---|
分子式 |
C39H30 |
分子量 |
498.7 g/mol |
IUPAC名 |
1,4-bis(4-methylphenyl)-2,3-diphenyl-9H-fluorene |
InChI |
InChI=1S/C39H30/c1-26-17-21-30(22-18-26)35-34-25-32-15-9-10-16-33(32)39(34)38(31-23-19-27(2)20-24-31)37(29-13-7-4-8-14-29)36(35)28-11-5-3-6-12-28/h3-24H,25H2,1-2H3 |
InChIキー |
OGPWPWRDCQINNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3CC4=CC=CC=C4C3=C(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)

![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)





![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)


